N-(2-Fluorobenzyl)-2,3-dimethylaniline
Description
Significance of Arylamine and Benzylamine Derivatives in Synthetic Organic Chemistry
Arylamines, particularly aniline (B41778) and its derivatives, are a cornerstone of modern chemistry. researchgate.net They are vital intermediates in the synthesis of a vast array of commercial products, including polymers, dyes, and rubber processing chemicals. researchgate.netpediaa.comthecontentauthority.com In nature, the arylamine motif is found in essential biomolecules like vitamins, hormones, and alkaloids. ncert.nic.in The reactivity of the aniline core, characterized by a nucleophilic amino group that activates the aromatic ring toward electrophilic substitution, allows for the creation of diverse and complex molecular architectures. pediaa.com
Similarly, benzylamines are a fundamentally important class of compounds in organic synthesis. pediaa.com Their structure, which combines an aromatic ring with a primary or secondary amine via a methylene (B1212753) bridge, makes them versatile building blocks. pediaa.comwikipedia.org They are frequently encountered motifs in numerous pharmaceutical compounds, including anti-cancer drugs like Imatinib, dementia treatments such as Rivastigmine, and antiparasitic medications like Benznidazole. researchgate.net In synthetic applications, the benzyl (B1604629) group can also serve as a removable protecting group for amines, a crucial strategy in multi-step synthesis. wikipedia.org
Historical Development and Evolution of Related Fluorinated Amine Synthesis
The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound dating back to 1835. nih.gov The creation of an aryl carbon-fluorine (C-F) bond was first achieved in the 1870s. nih.gov Two landmark developments in the synthesis of fluoroaromatic compounds were the Schiemann reaction in 1927, which involves the decomposition of diazonium salts, and the nucleophilic halogen exchange (Halex) method reported in 1936. nih.gov
The synthesis of fluorinated amines, in particular, has seen significant evolution. The incorporation of fluorine into organic molecules is highly sought after because it can impart unique properties, such as enhanced metabolic stability, lipophilicity, and binding affinity. nih.govacs.org Early synthetic strategies for creating certain fluorinated functional groups often relied on hazardous reagents like difluorophosgene. nih.gov Over time, the focus shifted toward developing safer and more efficient fluorinating agents. This led to the creation of powerful electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), which became instrumental in modern synthetic chemistry. beilstein-journals.org More recent innovations have centered on developing greener methods, for example, using benign and abundant C1 sources like carbon dioxide (CO₂) to produce fluorinated amine derivatives. acs.orgacs.org
Rationale for Dedicated Academic Investigation of N-(2-Fluorobenzyl)-2,3-dimethylaniline
While this compound itself is not the subject of extensive, dedicated academic literature, the rationale for investigating this type of molecule is clear. It serves as a model compound and a valuable synthetic intermediate. The academic interest is driven by several factors:
Strategic Combination of Moieties: The molecule combines three key structural features: a sterically hindered aniline (2,3-dimethylaniline), a fluorinated aromatic ring, and the N-benzylamine linkage. This combination allows researchers to study the interplay of steric and electronic effects on the molecule's reactivity and conformational behavior.
Role of Fluorine: The presence of a fluorine atom at the ortho-position of the benzyl group is particularly significant. Fluorine can profoundly alter a molecule's properties, and its specific placement allows for the investigation of intramolecular interactions, such as hydrogen bonding, and its influence on metabolic stability in biochemical contexts. nih.gov
Scaffold for Chemical Libraries: Compounds like this compound are ideal starting points for building libraries of more complex molecules for drug discovery. By using this scaffold, chemists can systematically modify other parts of the structure to conduct structure-activity relationship (SAR) studies, aiming to optimize biological activity. researchgate.net
Scope and Objectives of Research Endeavors on the Compound
Research focused on a compound such as this compound would typically encompass several key objectives:
Synthetic Methodology: A primary goal is the development of efficient, scalable, and high-yield synthetic routes. This involves optimizing reaction conditions for methods like reductive amination between 2-fluorobenzaldehyde (B47322) and 2,3-dimethylaniline (B142581) or the nucleophilic substitution reaction between a 2-fluorobenzyl halide and 2,3-dimethylaniline.
Structural Characterization: A complete and unambiguous characterization of the molecule's structure is essential. This is achieved using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Exploration as a Synthetic Intermediate: A major objective is to demonstrate the compound's utility as a building block. This involves using it in various chemical reactions, such as cross-coupling, cyclization, or further functionalization, to synthesize more complex target molecules with potential applications in materials science or medicinal chemistry.
Physicochemical Profiling: Research would aim to quantify key physicochemical properties. This includes experimental determination of lipophilicity (LogP), acidity (pKa), and solubility, which are critical parameters for assessing the potential of a compound or its derivatives in pharmaceutical development.
| Compound Name | CAS Number | Formula | Molar Mass | Key Property |
|---|---|---|---|---|
| 2,3-Dimethylaniline (2,3-Xylidine) | 87-59-2 | C₈H₁₁N | 121.18 g/mol | Boiling Point: 222 °C wikipedia.org |
| Benzylamine | 100-46-9 | C₇H₉N | 107.15 g/mol | Common precursor in organic chemistry wikipedia.org |
| N,N-Dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 g/mol | Precursor to dyes like crystal violet wikipedia.org |
Table of Referenced Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| Benzylamine |
| Methyl fluoride |
| N-fluorobenzenesulfonimide (NFSI) |
| Imatinib |
| Rivastigmine |
| Benznidazole |
| 2-fluorobenzaldehyde |
| 2,3-dimethylaniline |
| 2-fluorobenzyl halide |
| N,N-Dimethylaniline |
| crystal violet |
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,3-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-11-6-5-9-15(12(11)2)17-10-13-7-3-4-8-14(13)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEXLXHAYUHPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design for N 2 Fluorobenzyl 2,3 Dimethylaniline
Classical Synthetic Approaches
Traditional methods for the synthesis of N-arylethylamines have been well-established, offering reliable and versatile routes. These approaches typically involve nucleophilic substitution, reductive amination, or condensation-reduction sequences.
Direct N-alkylation is one of the most fundamental methods for forming C-N bonds. This reaction involves the nucleophilic attack of the nitrogen atom of an amine on an electrophilic alkyl halide. In the synthesis of N-(2-Fluorobenzyl)-2,3-dimethylaniline, this is achieved by reacting 2,3-dimethylaniline (B142581) with a 2-fluorobenzyl halide (such as 2-fluorobenzyl bromide or 2-fluorobenzyl chloride).
The reaction mechanism proceeds via an SN2 pathway, where the lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the benzylic carbon of the 2-fluorobenzyl halide, displacing the halide ion. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include inorganic salts like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N). The choice of solvent is crucial and is often a polar aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) to facilitate the reaction.
| Alkylating Agent | Base | Solvent | Typical Temperature | Key Considerations |
|---|---|---|---|---|
| 2-Fluorobenzyl bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Reflux (approx. 82°C) | Heterogeneous reaction; moderate reaction times. |
| 2-Fluorobenzyl chloride | Triethylamine (Et₃N) | Dimethylformamide (DMF) | 80-100°C | Homogeneous reaction; base is also a liquid. |
| 2-Fluorobenzyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp. to 65°C | Strong base; requires anhydrous conditions. |
Reductive amination is a powerful and highly efficient one-pot method for synthesizing amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine (or the preceding hemiaminal), which is then reduced in situ to the target amine. For the synthesis of this compound, 2-fluorobenzaldehyde (B47322) is reacted with 2,3-dimethylaniline in the presence of a suitable reducing agent.
A key advantage of this method is that it avoids the use of reactive alkyl halides. The choice of reducing agent is critical; it must be mild enough to selectively reduce the imine intermediate without reducing the starting aldehyde. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB, NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is also a viable approach.
| Reducing Agent | Solvent | pH Condition | Advantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Slightly Acidic | Mild, high selectivity, tolerant of many functional groups. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH) | Acidic (pH 3-6) | Effective at acidic pH where imine formation is fast. |
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Methanol (MeOH), Ethyl Acetate (EtOAc) | Neutral | "Green" byproduct (none), but requires specialized equipment. |
This two-step approach is a variation of reductive amination where the intermediate imine, also known as a Schiff base, is isolated before reduction. The first step involves the condensation of 2,3-dimethylaniline with 2-fluorobenzaldehyde. jetir.orgnih.gov This reaction is typically carried out in a solvent like ethanol or methanol and is often catalyzed by a small amount of acid to facilitate the dehydration process. nih.govchemrevlett.com The resulting Schiff base, N-(2-fluorobenzylidene)-2,3-dimethylaniline, is often a stable, crystalline solid that can be purified. researchgate.net
In the second step, the purified Schiff base is reduced to the final secondary amine. mdpi.com This reduction can be achieved using various reagents, most commonly sodium borohydride (NaBH₄) in an alcoholic solvent. mdpi.com The C=N double bond is readily reduced under these mild conditions. This stepwise procedure can be advantageous for purification and characterization of the intermediate, potentially leading to a cleaner final product.
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These strategies aim to reduce waste, avoid hazardous materials, and improve energy efficiency.
The principles of green chemistry are increasingly being applied to classical reactions like N-alkylation. rsc.orgresearchgate.net One major focus is the replacement of volatile organic compounds (VOCs) with more sustainable alternatives. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising "green" solvents for the N-alkylation of anilines. rsc.orgrsc.org These solvents can enhance reaction rates and selectivity while being non-volatile and recyclable. rsc.org
Another sustainable approach is the "hydrogen borrowing" or "transfer hydrogenation" methodology, which uses alcohols as alkylating agents. researchgate.netacs.org In this process, a catalyst (often based on an earth-abundant metal) temporarily oxidizes the alcohol (e.g., 2-fluorobenzyl alcohol) to the corresponding aldehyde. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to reduce the imine intermediate. The sole byproduct of this highly atom-economical process is water. acs.org
| Parameter | Classical Approach (Nucleophilic Substitution) | Green Approach (Hydrogen Borrowing) |
|---|---|---|
| Alkylating Agent | Alkyl Halide (e.g., 2-fluorobenzyl bromide) | Alcohol (e.g., 2-fluorobenzyl alcohol) |
| Solvent | Volatile Organic Solvents (e.g., DMF, CH₃CN) | Alternative Solvents (ILs, DESs) or Solvent-free |
| Byproduct | Stoichiometric salt waste (e.g., KBr) | Water (H₂O) |
| Atom Economy | Lower | Higher |
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, aqueous conditions. nih.govnih.gov The formation of C-N bonds is an area where enzymes are showing significant potential. researchgate.net For the synthesis of this compound, enzymes such as imine reductases (IREDs) could be employed. nih.gov
IREDs catalyze the asymmetric reduction of imines to chiral amines, but can also be used for the synthesis of achiral amines with high efficiency. nih.gov The synthesis could be performed in a one-pot reaction where the enzyme reduces the imine as it is formed non-enzymatically from 2-fluorobenzaldehyde and 2,3-dimethylaniline in a buffer solution. This chemoenzymatic approach combines the simplicity of spontaneous imine formation with the clean and efficient reduction provided by the biocatalyst, avoiding the need for metal-based reducing agents. This strategy represents a highly sustainable and selective route to the target compound.
Mechanochemical Approaches for Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a compelling, solvent-free alternative to conventional solution-phase synthesis. nih.govnih.gov Reactions are typically conducted in a ball mill, where the kinetic energy from grinding or milling provides the activation energy for the chemical transformation. This approach can lead to shorter reaction times, higher yields, and access to different reaction pathways compared to solution-based methods. acs.org
For the synthesis of this compound, a mechanochemical N-alkylation strategy could be envisioned. This would involve milling solid 2,3-dimethylaniline with a suitable alkylating agent, such as 2-fluorobenzyl bromide or 2-fluorobenzyl chloride, in the presence of a solid inorganic base like potassium carbonate (K₂CO₃). The reaction proceeds by the in-situ formation of the anilide salt, which then undergoes nucleophilic substitution. Liquid-Assisted Grinding (LAG), where a catalytic amount of solvent is added, can also be employed to enhance reaction rates and yields. nih.gov
The mechanochemical N-alkylation of imides has been successfully demonstrated, providing a strong precedent for its application to anilines. nih.govnih.gov These studies show that the method is general and can be applied to various substrates and alkyl halides under solvent-free conditions.
| Reactants | Base | Conditions | Yield | Reference |
| Phthalimide + Benzyl (B1604629) Bromide | K₂CO₃ | Ball Mill, 60 min, DMF (LAG) | 95% | nih.gov |
| Norbornene endo-succinimide + 1,3-Dibromopropane | K₂CO₃ | Ball Mill, 120 min | 75% | nih.gov |
| 2-phenylimidazo[1,2-a]pyridine + Alkynes (Alkenylation) | [Ru(p-cymene)Cl₂]₂ / K₂CO₃ | Ball Mill, 90 min | 70-85% | acs.org |
This table presents data for analogous mechanochemical N-alkylation and C-H activation reactions to illustrate the potential conditions for the synthesis of this compound.
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and straightforward scalability. rsc.orgresearchgate.net For the synthesis of this compound, a prominent flow-based approach is catalytic reductive amination.
In a typical setup, solutions of 2,3-dimethylaniline and 2-fluorobenzaldehyde are continuously pumped and mixed before entering a heated flow reactor. rsc.org The reactor is often a packed-bed column containing a heterogeneous catalyst, such as Palladium on carbon (Pd/C). rsc.org Hydrogen gas, either from a cylinder or generated in-situ (as in H-Cube® systems), is introduced into the flow stream to effect the reduction of the initially formed imine intermediate to the desired secondary amine product. rsc.org The use of an oscillatory plug flow reactor (OFR) has also been shown to be effective for multiphasic systems, ensuring stable suspension and efficient mixing. rsc.org
This methodology avoids the handling of hazardous metal hydride reducing agents and allows for safe operation at elevated temperatures and pressures, often leading to significantly reduced reaction times and improved yields. rsc.orgmdpi.com
| Carbonyl Compound | Amine | Catalyst | Reactor Type | Conditions | Yield | Reference |
| Benzaldehyde | Aniline (B41778) | 5% Pd/C | Oscillatory Plug Flow Reactor (OFR) | 25 °C, 3 bar, Et₃SiH reductant | 85% | rsc.org |
| 3,3-dimethyl butanal | 6-(3-aminophenyl)-4-methyl-7H-pyrrolo[2,3-d]pyrimidine | 10% Pd/C | H-Cube Pro™ | 65 °C, 20 Bar H₂, MeOH | 54% | rsc.org |
| 5-Hydroxymethylfurfural | Aniline | CuAlOₓ | Packed-Bed Flow Reactor | 100 °C, 10 bar H₂, Methanol | 97% | mdpi.com |
This table showcases examples of continuous flow reductive amination, a strategy directly applicable to the synthesis of this compound from 2-fluorobenzaldehyde and 2,3-dimethylaniline.
Optimization of Reaction Conditions and Catalyst Systems
Exploration of Solvent Effects on Reaction Outcomes
The solvent plays a crucial role in N-alkylation reactions by influencing reactant solubility, reaction rates, and in some cases, the reaction pathway itself. In transition metal-catalyzed N-alkylations, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective. researchgate.net However, less polar solvents such as toluene (B28343) are also widely used, particularly in "borrowing hydrogen" methodologies where water is a byproduct. nih.govresearchgate.net In a study on the nickel-catalyzed amination of diols, switching the solvent from toluene to n-octane significantly increased the product yield from 33% to 60%. acs.org The choice of solvent can therefore be a powerful tool for process optimization.
| Reaction Type | Solvent | Temperature (°C) | Yield (%) |
| Ni-catalyzed amination | Toluene | 140 | 33 |
| Ni-catalyzed amination | n-Octane | 140 | 60 |
| Mn-catalyzed N-alkylation | Toluene | 80 | 90 |
| Ni-pincer catalyzed N-alkylation | DMSO | 110 | >95 |
Data compiled from analogous reactions to illustrate the impact of solvent choice. researchgate.netnih.govacs.org
Catalyst and Ligand Screening for Enhanced Efficiency and Selectivity
The catalyst is the heart of many modern N-alkylation strategies, particularly for the environmentally benign "borrowing hydrogen" or "hydrogen autotransfer" method, which couples an amine with an alcohol. nih.gov A wide array of transition metal complexes based on ruthenium, nih.gov iridium, acs.org manganese, nih.gov and nickel acs.org have been developed for this transformation. The electronic and steric properties of the ligands coordinated to the metal center are critical for catalytic activity and selectivity. For instance, N-heterocyclic carbene (NHC) ligands have proven highly effective in many iridium and ruthenium-based catalysts. acs.orgresearchgate.net The screening of various metal precursors and ligands is essential to identify the optimal system for the reaction between 2,3-dimethylaniline and 2-fluorobenzyl alcohol.
| Catalyst System | Amine | Alcohol | Base | Yield (%) | Reference |
| Mn-PNP pincer complex | Aniline | Benzyl alcohol | t-BuOK | 90 | nih.gov |
| Ir(III)-NHC complex | Aniline | Benzyl alcohol | - | 99 | acs.org |
| [RuCl₂(p-cymene)]₂/dppf | p-Anisidine | Benzyl alcohol | K₂CO₃ | 85 | nih.gov |
| CoNₓ@NC | Aniline | Benzyl alcohol | t-BuOK | 99 | researchgate.net |
| Ni/Al₂O₃–SiO₂ | Vanillyl alcohol | (NH₄)₂CO₃ | - | 58 | acs.org |
This table compares the performance of different catalyst systems in analogous N-alkylation reactions.
Temperature, Pressure, and Stoichiometric Control
Fine-tuning physical reaction parameters is crucial for maximizing product yield and minimizing side reactions.
Temperature: Reaction rates are highly sensitive to temperature. For borrowing hydrogen catalysis, temperatures often range from 80 °C to 140 °C to facilitate the initial alcohol dehydrogenation step. nih.govresearchgate.net
Pressure: In catalytic hydrogenations or reductive aminations performed in flow, hydrogen pressure is a key variable. Pressures from 10 to 40 bar are commonly employed to ensure sufficient hydrogen availability and promote the imine reduction step. rsc.orgmdpi.com
Stoichiometry: The molar ratio of reactants and reagents directly impacts the reaction outcome. In direct alkylations with alkyl halides, an excess of the amine or the use of a base is required to neutralize the generated acid. youtube.com In borrowing hydrogen catalysis, a slight excess of the alcohol is sometimes used. The amount of base, such as potassium tert-butoxide (t-BuOK), is also a critical parameter to optimize, often used in stoichiometric amounts relative to the amine. nih.gov
Kinetic Studies and Reaction Monitoring for Process Optimization
Understanding the reaction kinetics is fundamental to achieving rational process optimization. Kinetic studies help to elucidate the reaction mechanism and identify the rate-determining step. acs.org Techniques like in-situ ¹H NMR spectroscopy can be used to monitor the concentration of reactants, intermediates, and products over time, allowing for the determination of reaction rates and rate constants (k). nih.gov
For example, a detailed kinetic analysis of an iridium-catalyzed N-alkylation of aniline with benzyl alcohol revealed the reaction to be second order in the catalyst and negative first order in aniline. acs.org This information suggests a complex mechanism where amine decoordination from the catalyst's resting state may be part of the rate-determining step. Such mechanistic insights are invaluable for overcoming reaction bottlenecks and designing more efficient catalytic systems for the synthesis of molecules like this compound.
Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound
The successful synthesis of this compound relies on the effective isolation and purification of both the intermediate compounds and the final product. The choice of technique depends on the physical and chemical properties of the compounds, such as their state (solid or liquid), polarity, and solubility.
Initial Work-up: Following the synthetic reaction, a primary work-up procedure is typically employed to isolate the crude product from the reaction mixture. This often involves:
Quenching: Neutralizing any remaining reactive reagents.
Liquid-Liquid Extraction: The reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase. The target compound, being largely nonpolar, will preferentially dissolve in the organic layer, while inorganic salts and other polar impurities will remain in the aqueous layer.
Washing and Drying: The organic layer is washed with brine to remove residual water and then dried over an anhydrous agent like sodium sulfate (B86663) or magnesium sulfate.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification Techniques: Once the crude this compound is isolated, further purification is necessary to remove byproducts and unreacted starting materials.
Column Chromatography: This is a primary method for purifying organic compounds. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, which is a solvent or a mixture of solvents (e.g., a gradient of hexane (B92381) and ethyl acetate), is then passed through the column. Separation occurs based on the differential adsorption of the compounds to the silica gel. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product.
Recrystallization: If the final compound is a solid, recrystallization is an effective technique for achieving high purity. This method involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent is critical for successful recrystallization.
Thin-Layer Chromatography (TLC): While not a large-scale purification technique, TLC is an indispensable analytical tool used to monitor the progress of a reaction and to determine the purity of the fractions obtained from column chromatography.
The table below summarizes the common purification techniques applicable to the synthesis of this compound.
| Technique | Purpose | Key Parameters |
| Liquid-Liquid Extraction | Initial separation of the product from the reaction mixture. | Choice of immiscible organic and aqueous solvents. |
| Column Chromatography | Separation of the target compound from impurities. | Stationary phase (e.g., silica gel), mobile phase (e.g., hexane/ethyl acetate). |
| Recrystallization | Final purification of a solid product. | Selection of a suitable solvent or solvent system. |
| Thin-Layer Chromatography | Monitoring reaction progress and assessing purity. | Stationary phase (e.g., silica or alumina (B75360) plate), mobile phase. |
Retrosynthetic Analysis and Alternative Disconnection Strategies
Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com A retrosynthetic step is indicated by a double-lined arrow (=>).
Primary Retrosynthetic Analysis: The most logical disconnection for this compound is at the C-N bond between the aniline nitrogen and the benzylic carbon. This disconnection is strategically sound as it corresponds to a reliable and widely used forward reaction, namely N-alkylation.
This primary disconnection leads to two precursor molecules:
2,3-dimethylaniline
A 2-fluorobenzyl electrophile , such as 2-fluorobenzyl bromide.
The forward synthesis would, therefore, involve the reaction of 2,3-dimethylaniline with 2-fluorobenzyl bromide, typically in the presence of a base to neutralize the hydrogen bromide byproduct.
Alternative Disconnection Strategies: While the C-N bond disconnection is the most common and practical approach, other theoretical disconnections can be considered, although they may be less synthetically viable.
Aryl C-N Bond Disconnection: Disconnecting the bond between the aniline nitrogen and the dimethylphenyl ring would lead to a 2,3-dimethylphenyl synthon and a 2-fluorobenzylamine (B1294385) synthon. The forward reaction would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). This route is generally more complex than N-alkylation.
C-F Bond Disconnection: Breaking the C-F bond on the benzyl ring is another possibility. This would suggest a late-stage fluorination of a precursor molecule. However, selective fluorination of an aromatic ring can be challenging and often requires specialized reagents.
The following table outlines the primary retrosynthetic approach for this compound.
| Target Molecule | Disconnection | Synthons | Corresponding Reagents |
| This compound | C(benzyl)-N bond | 2,3-dimethylaniline anion and 2-fluorobenzyl cation | 2,3-dimethylaniline and 2-fluorobenzyl bromide |
This analysis highlights that the most efficient synthetic route would likely proceed via the N-alkylation of 2,3-dimethylaniline.
Advanced Characterization and Structural Elucidation of N 2 Fluorobenzyl 2,3 Dimethylaniline
Spectroscopic Analysis for Structural Confirmation
Spectroscopic analysis is fundamental to the structural confirmation of newly synthesized or isolated chemical compounds. For N-(2-Fluorobenzyl)-2,3-dimethylaniline, a combination of NMR and IR spectroscopy would be employed to provide an unambiguous assignment of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would be utilized for a complete structural assignment.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of both the 2,3-dimethylaniline (B142581) and the 2-fluorobenzyl moieties, as well as for the methyl and methylene (B1212753) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Aromatic Protons: The protons on the 2,3-dimethylaniline ring are expected to appear in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern will lead to a complex splitting pattern. Similarly, the protons on the 2-fluorobenzyl ring will also resonate in this region, with their chemical shifts and coupling patterns influenced by the adjacent fluorine atom.
Methylene Protons: The two protons of the methylene bridge (-CH₂-) connecting the two aromatic rings would likely appear as a singlet or a doublet, depending on the coupling with the amine proton, typically in the range of δ 4.0-4.5 ppm.
Methyl Protons: The two methyl groups on the 2,3-dimethylaniline ring are expected to produce two distinct singlets in the aliphatic region of the spectrum, likely between δ 2.0-2.5 ppm.
Amine Proton: The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (dimethylaniline) | 6.5 - 7.2 | Multiplet |
| Aromatic-H (fluorobenzyl) | 7.0 - 7.5 | Multiplet |
| Methylene-H (-CH₂-) | 4.0 - 4.5 | Singlet/Doublet |
| Methyl-H (-CH₃) | 2.0 - 2.5 | Singlet (x2) |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Aromatic Carbons: The aromatic carbons of both rings will appear in the downfield region of the spectrum (δ 110-160 ppm). The carbon atom attached to the fluorine atom in the 2-fluorobenzyl group will show a characteristic large coupling constant (¹JC-F).
Methylene Carbon: The carbon of the methylene bridge is expected to resonate in the range of δ 45-55 ppm.
Methyl Carbons: The two methyl carbons on the 2,3-dimethylaniline ring will appear in the upfield region of the spectrum, typically between δ 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-C (dimethylaniline) | 110 - 150 |
| Aromatic-C (fluorobenzyl) | 115 - 165 (with C-F coupling) |
| Methylene-C (-CH₂-) | 45 - 55 |
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom in this compound. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and adjacent protons (³JF-H) would be observed in the ¹H NMR spectrum, and coupling to the attached carbon (¹JF-C) and other nearby carbons would be evident in the ¹³C NMR spectrum.
To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the benzyl (B1604629) and aniline (B41778) fragments via the methylene bridge and for assigning quaternary carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) group.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.
C=C Aromatic Stretch: Multiple sharp bands in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic rings.
C-N Stretch: The stretching vibration of the C-N bond is expected in the region of 1250-1350 cm⁻¹.
C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ would be indicative of the carbon-fluorine bond.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Moderate |
| Aromatic C-H Stretch | > 3000 | Moderate |
| Aliphatic C-H Stretch | < 3000 | Moderate |
| C=C Aromatic Stretch | 1450 - 1600 | Moderate to Strong |
| C-N Stretch | 1250 - 1350 | Moderate |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confirmation of the molecular formula. Techniques like electrospray ionization (ESI) are soft ionization methods suitable for analyzing polar and thermally labile molecules.
As of the current literature review, specific mass spectrometry data for this compound has not been reported. The expected molecular ion peak and potential fragmentation patterns can be predicted based on its chemical structure.
| Technique | Parameter | Expected Value |
| Formula | C₁₅H₁₆FN | |
| Exact Mass | 229.1267 | |
| Molecular Weight | 229.29 | |
| HRMS (e.g., ESI-TOF) | [M+H]⁺ | Data Not Available |
| MS/MS Fragmentation | Major Fragments | Data Not Available |
Table 1: Predicted and Expected Mass Spectrometry Data for this compound. Note that experimental values are not currently available in published literature.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
For this compound, the presence of two aromatic rings constitutes the primary chromophoric system. However, specific experimental UV-Vis absorption data for this compound is not available in the current scientific literature.
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Data Not Available | Data Not Available | Data Not Available |
Table 2: UV-Visible Spectroscopy Data for this compound. Experimental data has not been reported.
X-ray Crystallography for Solid-State Structure Determination
To date, the crystal structure of this compound has not been deposited in crystallographic databases. However, insights into its potential solid-state structure can be inferred by examining a closely related compound, N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline, which features the same 2,3-dimethylaniline moiety.
Crystal Packing and Intermolecular Interactions
In the solid state, molecules arrange themselves in a crystal lattice influenced by various non-covalent interactions. These interactions are crucial for the stability of the crystal structure.
For the related compound N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline, the crystal packing is stabilized by C-H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich π-system of an adjacent aromatic ring. researchgate.net It is plausible that this compound would exhibit similar C-H···π interactions. Additionally, the presence of a fluorine atom could introduce weak C-H···F hydrogen bonds or halogen bonding, further influencing the crystal packing. However, without experimental data, the presence and nature of these interactions remain speculative.
| Interaction Type | Potential Donor/Acceptor | Significance |
| π-π Stacking | Aromatic rings | Possible, but not observed in some related structures |
| Hydrogen Bonding | C-H···F / C-H···N | Potentially weak interactions influencing packing |
| Halogen Bonding | C-F···π / C-F···N | Possible, depending on geometry |
| C-H···π Interactions | C-H donors and aromatic rings | Observed in related structures and highly probable researchgate.net |
Table 3: Potential Intermolecular Interactions for this compound based on its chemical structure and comparison with related compounds.
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is defined by its torsion or dihedral angles. For this compound, a key conformational feature would be the dihedral angle between the planes of the 2-fluorobenzyl and 2,3-dimethylaniline rings.
In the crystal structure of N-[(E)-4-Bromobenzylidene]-2,3-dimethylaniline, the dihedral angle between the two aromatic rings is 50.7(2)°. researchgate.net This significant twist is a common feature in such N-benzyl aniline derivatives, arising from steric hindrance between the ortho-substituents on the aniline ring and the benzyl group. It is highly probable that this compound would adopt a similarly twisted conformation in the solid state to minimize steric strain.
| Parameter | Description | Expected Observation |
| Dihedral Angle | Angle between the 2-fluorobenzyl and 2,3-dimethylaniline rings | A significant twist, likely in the range of 40-60°, is expected based on related structures. |
| N-C-C-C Torsion Angles | Defines the orientation of the benzyl group relative to the aniline | Data Not Available |
Table 4: Expected Conformational Parameters for this compound in the Solid State.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental values are then compared to the theoretical values calculated from the compound's molecular formula to validate its empirical formula and assess its purity.
The theoretical elemental composition for this compound (C₁₅H₁₆FN) has been calculated. However, no published experimental data from elemental analysis is currently available for comparison.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 78.57 | Data Not Available |
| Hydrogen (H) | 7.03 | Data Not Available |
| Nitrogen (N) | 6.11 | Data Not Available |
| Fluorine (F) | 8.29 | Data Not Available |
Table 5: Elemental Analysis Data for this compound.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are routinely employed.
The purity of a synthesized sample of this compound would typically be determined by GC or HPLC, where it should ideally appear as a single major peak. TLC can be used for rapid qualitative monitoring of reactions and purification progress. Specific retention times or Rf values are dependent on the experimental conditions (e.g., column, mobile phase, temperature). No such data has been reported in the scientific literature for this compound.
| Technique | Parameter | Observed Value |
| HPLC | Retention Time (tR) | Data Not Available |
| GC | Retention Time (tR) | Data Not Available |
| TLC | Rf Value | Data Not Available |
Table 6: Chromatographic Data for Purity Assessment of this compound.
Computational and Theoretical Studies on N 2 Fluorobenzyl 2,3 Dimethylaniline
Molecular Dynamics Simulations for Conformational Flexibility and Dynamics
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. mdpi.com
For N-(2-Fluorobenzyl)-2,3-dimethylaniline, a flexible molecule with several rotatable bonds, MD simulations can explore its conformational landscape. nih.gov Key dihedral angles, such as those around the C(benzyl)-N bond and the N-C(aniline) bond, would be monitored over the course of the simulation to identify the most populated conformations and the energy barriers between them. mdpi.com These simulations can be performed in a vacuum or, more realistically, in a solvent to understand how the environment influences the molecule's flexibility and preferred shapes. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov
For this compound, FMO analysis, typically performed using the results of a DFT calculation, would reveal the distribution and energies of these key orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap suggests that the molecule is more easily excited and more reactive. researchgate.netresearchgate.net The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO is expected to be localized on the electron-rich dimethylaniline ring, while the LUMO might have significant contributions from the fluorobenzyl group.
The following table presents hypothetical FMO data. Note: The values are for illustrative purposes only.
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Reactivity and Mechanistic Investigations of N 2 Fluorobenzyl 2,3 Dimethylaniline
Electrophilic Aromatic Substitution Reactions on Aniline (B41778) and Benzyl (B1604629) Moieties
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on N-(2-Fluorobenzyl)-2,3-dimethylaniline is controlled by the directing effects of the substituents on its two aromatic rings. wikipedia.org
The 2,3-dimethylaniline (B142581) ring is highly activated towards electrophilic attack due to the presence of three electron-donating groups (EDGs): the secondary amine and two methyl groups. libretexts.org The secondary amine group (-NH-) is a potent activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. byjus.comlibretexts.org The methyl groups are also activating and ortho, para-directing through an inductive effect. libretexts.org
The cumulative effect of these groups makes the aniline moiety significantly more susceptible to electrophilic substitution than the benzyl ring. The primary directing influence comes from the strongly activating amino group. However, the ortho positions (2- and 6-) are sterically hindered by the 2-methyl group and the bulky N-benzyl substituent. vaia.com Consequently, electrophilic attack is most likely to occur at the para position (position 4) relative to the amine. Substitution at the less-hindered ortho position (position 6) may also be possible, but likely to a lesser extent.
| Ring Moiety | Substituent | Position | Electronic Effect | Directing Effect | Predicted Reactivity |
| Dimethylaniline | -NH-CH₂-PhF | 1 | Activating (+M > -I) | ortho, para | Strongly Activating |
| -CH₃ | 2 | Activating (+I) | ortho, para | Activating | |
| -CH₃ | 3 | Activating (+I) | ortho, para | Activating | |
| Fluorobenzyl | -F | 2 | Deactivating (-I > +M) | ortho, para | Deactivating |
| -CH₂-NH-Ar | 1 | Activating (+I) | ortho, para | Weakly Activating |
Table 1: Summary of substituent effects on electrophilic aromatic substitution for this compound.
Nucleophilic Reactions at the Amine Nitrogen Center
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophilic center. chemguide.co.uk As a secondary amine, it can participate in a variety of nucleophilic substitution and addition reactions.
Alkylation: The amine can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. This reaction can proceed further with another equivalent of the alkyl halide to yield a quaternary ammonium (B1175870) salt. libretexts.orgncert.nic.inchemguide.co.uk The reaction is often carried out in the presence of a weak base to neutralize the hydrogen halide byproduct. However, controlling the extent of alkylation can be challenging, often leading to mixtures of products.
Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an N,N-disubstituted amide. This acylation reaction is typically rapid and is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl produced. chemguide.co.ukncert.nic.in
The steric hindrance provided by the 2-methyl group on the aniline ring and the benzyl group itself can influence the rate of these nucleophilic reactions.
C-H Activation Studies and Functionalization
Direct C-H activation and functionalization is a modern synthetic strategy for creating complex molecules. While specific studies on this compound are not prominent in the literature, the potential for such reactions can be inferred from related systems. The molecule presents several C-H bonds that could be targeted for functionalization, primarily through transition-metal catalysis. princeton.edu
Potential sites for C-H activation include:
Benzylic C(sp³)–H bonds: The methylene (B1212753) (-CH₂-) bridge is a prime candidate for C-H activation, which could lead to functionalization at the benzylic position.
Aromatic C(sp²)–H bonds: The amine group can act as a directing group for ortho-C-H activation on the dimethylaniline ring, potentially leading to cyclization or annulation reactions. nih.gov
Catalysts based on palladium, rhodium, and iridium are commonly employed for these transformations. nih.gov Such reactions would offer novel pathways to modify the core structure of the molecule, but dedicated research would be required to develop specific and efficient protocols.
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction chemistry of this compound centers on the reactivity of the secondary amine and the stability of the aromatic rings.
Oxidation: The secondary amine functionality is susceptible to oxidation. Studies on analogous N-benzylanilines have shown that they can be oxidized to form various products depending on the oxidant and reaction conditions.
Imine Formation: Treatment with oxidizing agents like manganese dioxide (MnO₂) can convert N-benzylanilines to the corresponding imines (Schiff bases). acs.org
N-Oxidation and N-Debenzylation: Metabolic or microsomal oxidation can lead to the formation of N-oxides (specifically, aryl nitrones) or N-hydroxy derivatives. nih.gov N-debenzylation, the cleavage of the benzyl group, is also a documented metabolic pathway for N-benzyl-4-substituted anilines. nih.gov
Oxidative Coupling: Stronger oxidants or enzymatic systems could potentially lead to more complex oxidative coupling products.
| Oxidizing Agent/System | Potential Product(s) |
| Manganese Dioxide (MnO₂) | N-(2-Fluorobenzylidene)-2,3-dimethylaniline (Imine) |
| Microsomal Enzymes | N-hydroxy-N-(2-fluorobenzyl)-2,3-dimethylaniline, Aryl nitrone, 2,3-Dimethylaniline (from N-debenzylation) |
| Halogens/Hypohalite | N-(2-Fluorobenzylidene)-2,3-dimethylaniline (Imine) rsc.org |
| Potassium Persulfate (K₂S₂O₈) | Potential for imine formation, though typically used for N-sulfonylated analogs beilstein-journals.org |
Table 2: Potential oxidation products of this compound.
Reduction: The this compound molecule is generally stable towards common reducing agents. The aromatic rings are resistant to reduction except under harsh conditions, such as high-pressure catalytic hydrogenation, which would yield cycloalkyl derivatives. The C-N and C-F bonds are also typically stable to standard reduction protocols. Reduction chemistry would become more relevant if the molecule were first oxidized to an imine, which could then be readily reduced back to the amine using agents like sodium borohydride (B1222165) (NaBH₄).
Studies on Decomposition Pathways and Stability under Environmental Stress
Specific data on the decomposition and environmental stability of this compound is limited. However, the stability can be assessed based on its functional groups.
General Stability: N-benzylanilines are typically stable organic compounds under standard laboratory conditions (ambient temperature, neutral pH, absence of strong light).
C-F Bond Stability: The carbon-fluorine bond on the benzyl ring is very strong and generally resistant to cleavage. However, benzylic fluorides can undergo nucleophilic substitution under certain conditions, a process that can be influenced by neighboring groups and reaction conditions. nih.govbeilstein-journals.org Studies on other benzylfluoride derivatives indicate that substituents on the aromatic ring can impact the rate of in vivo defluorination. nih.gov
C-N Bond Cleavage: The benzylic C-N bond can be cleaved under specific reductive conditions, such as catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), which would yield 2,3-dimethylaniline and 2-fluorotoluene.
Environmental Stress: Prolonged exposure to environmental stressors such as strong UV radiation, potent oxidizing agents (e.g., ozone, hydroxyl radicals), or extreme pH could initiate decomposition. Photodegradation might involve radical pathways, while strong acidic or basic conditions could potentially catalyze hydrolysis or elimination reactions, although these are not typically facile for this class of compounds.
Investigation of Reaction Kinetics and Thermodynamics
Reaction Kinetics:
N-Alkylation: The formation of this compound via the N-alkylation of 2,3-dimethylaniline with 2-fluorobenzyl halide would likely follow second-order kinetics, being first order in both the amine and the alkyl halide. tsijournals.com The rate of reaction would be influenced by solvent polarity, temperature, and steric hindrance at the reaction centers. researchgate.net
Electrophilic Aromatic Substitution: The rate of EAS is highly dependent on the substituents present on the aromatic ring. As discussed in section 5.1, the 2,3-dimethylaniline ring is highly activated and would react much faster than the deactivated 2-fluorobenzyl ring.
| Aromatic Ring | Relative Rate of Nitration (Conceptual) | Rationale |
| Benzene | 1 (Reference) | Unsubstituted baseline |
| 2,3-Dimethylaniline Moiety | >> 1 | Highly activated by three electron-donating groups (-NHR, 2x -CH₃) libretexts.org |
| 2-Fluorobenzyl Moiety | < 1 | Deactivated by the electron-withdrawing fluorine atom (-F) libretexts.org |
Table 3: Conceptual comparison of relative reaction rates for electrophilic nitration.
Thermodynamics: Most reactions involving this compound, such as acylation or alkylation at the nitrogen center, are typically exothermic and thermodynamically favorable, leading to stable amide or tertiary amine products. The thermodynamics of electrophilic substitution are also generally favorable, especially on the activated aniline ring, as the process restores the highly stable aromatic system.
Mechanistic Elucidation through Isotopic Labeling and Trapping Experiments
Mechanistic studies using isotopic labeling and trapping experiments would be invaluable for understanding the precise reaction pathways of this compound. Although specific studies on this molecule have not been reported, the application of these techniques can be proposed.
Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes (e.g., ¹H with ²H (D), ¹⁴N with ¹⁵N, ¹²C with ¹³C) to trace its fate during a reaction.
Kinetic Isotope Effect (KIE): To investigate the mechanism of electrophilic aromatic substitution, one could synthesize a deuterated version of the substrate (e.g., at the 4-position of the aniline ring). By comparing the reaction rate of the deuterated and non-deuterated compounds, a KIE could be measured. A significant kH/kD > 1 would suggest that the C-H bond-breaking step is rate-determining.
Pathway Elucidation: In studying decomposition or rearrangement reactions, labeling the nitrogen with ¹⁵N or the benzylic carbon with ¹³C would allow for the unambiguous tracking of these atoms in the products, helping to confirm proposed mechanisms. researchgate.net
Trapping Experiments: These experiments are designed to intercept and identify short-lived, reactive intermediates.
Radical Trapping: If a reaction is suspected to proceed via a radical mechanism (e.g., certain oxidation or photochemical reactions), a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) could be added. The formation of a TEMPO-substrate adduct would provide strong evidence for the presence of a radical intermediate. researchgate.net
Intermediate Trapping: In reactions involving other types of intermediates, such as carbocations or arynes, specific nucleophiles or dienes could be added to the reaction mixture to "trap" these species and form stable, characterizable products.
These advanced mechanistic techniques would provide definitive insights into the reactivity of this compound, moving beyond the inferences drawn from analogous systems.
Derivatization and Complex Synthetic Transformations Involving N 2 Fluorobenzyl 2,3 Dimethylaniline
Functionalization of the Aromatic Rings
The two aromatic rings of N-(2-Fluorobenzyl)-2,3-dimethylaniline exhibit different reactivity profiles towards electrophilic substitution due to the nature of their substituents. The 2,3-dimethylaniline (B142581) ring is highly activated by the secondary amine group, which is a powerful ortho-, para-directing group. The methyl groups also provide a weak activating effect. Conversely, the 2-fluorobenzyl ring is deactivated by the weakly electron-withdrawing fluorine atom.
Halogenation, Nitration, Sulfonation
Halogenation: Electrophilic halogenation of this compound is expected to occur selectively on the activated 2,3-dimethylaniline ring. The secondary amino group directs incoming electrophiles to the positions ortho and para to itself. Given that the 2- and 3-positions are substituted with methyl groups and the ortho-position (6-position) is sterically hindered by the N-benzyl group, the primary site of halogenation would be the para-position (4-position). Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for this purpose under mild conditions. beilstein-journals.org For instance, treatment of N,N-dialkylaniline N-oxides with thionyl bromide results in exclusive formation of the 4-bromo derivative. nih.gov
Nitration: The nitration of aromatic amines like this compound requires careful consideration of reaction conditions. While the amine group is a strong activating group, the strongly acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄) lead to the protonation of the amine nitrogen. stackexchange.com The resulting ammonium (B1175870) salt is a strongly deactivating, meta-directing group. stackexchange.comlearncbse.inyoutube.com Therefore, direct nitration of this compound would likely result in the introduction of a nitro group at the 5-position of the dimethylaniline ring. stackexchange.comorgsyn.org To achieve para-nitration, protection of the amine, for example, through acylation to form an amide, is a common strategy. The amide is still an ortho-, para-directing group but is less basic and does not protonate under nitrating conditions.
Sulfonation: Similar to nitration, sulfonation with concentrated sulfuric acid would lead to the formation of the anilinium salt, directing the sulfonic acid group to the meta-position (5-position) of the 2,3-dimethylaniline ring.
Acylation and Alkylation
Friedel-Crafts acylation and alkylation reactions are classic methods for introducing carbon substituents onto aromatic rings. youtube.comresearchgate.net The highly activated 2,3-dimethylaniline ring of this compound is susceptible to these reactions. quora.comyoutube.com
Acylation: Friedel-Crafts acylation, typically employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), would introduce an acyl group. The strong directing effect of the amine group would favor substitution at the para-position (4-position) of the dimethylaniline ring. However, a major complication with amines in Friedel-Crafts reactions is the reaction between the amine's lone pair and the Lewis acid catalyst, which deactivates the ring. researchgate.netquora.com This often necessitates the use of alternative methods or protective group strategies.
Alkylation: Friedel-Crafts alkylation with an alkyl halide and a Lewis acid catalyst can also functionalize the dimethylaniline ring, again primarily at the para-position. youtube.comnih.gov However, this reaction is often plagued by issues of polyalkylation and carbocation rearrangements. youtube.com Milder catalysts and reaction conditions have been developed to circumvent some of these challenges. researchgate.net
| Reaction | Reagent/Catalyst | Expected Major Product Position |
| Bromination | N-Bromosuccinimide (NBS) | 4-position of dimethylaniline ring |
| Nitration | HNO₃ / H₂SO₄ | 5-position of dimethylaniline ring |
| Acylation | RCOCl / AlCl₃ | 4-position of dimethylaniline ring (with potential for catalyst deactivation) |
| Alkylation | R-Cl / AlCl₃ | 4-position of dimethylaniline ring (with potential for polyalkylation) |
Metalation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Metalation, particularly directed ortho-metalation (DoM), followed by quenching with an electrophile or a transition-metal-catalyzed cross-coupling reaction, is a powerful tool for regioselective functionalization.
Metalation: The amine group in this compound can direct metalation to the ortho-position (6-position). Reagents like n-butyllithium (n-BuLi) can deprotonate the 6-position, although forcing conditions may be required. nih.gov Studies on N,N-dimethylaniline have shown that sodiation can produce the ortho-sodiated complex. nih.govbeilstein-journals.org This organometallic intermediate can then react with various electrophiles. Alternatively, specific mixed-metal reagents have been shown to achieve meta-metalation of N,N-dimethylaniline. nih.govbeilstein-journals.org
Cross-Coupling Reactions: To participate in palladium-catalyzed cross-coupling reactions, a halogenated derivative of this compound is typically required. For example, a bromo-derivative, likely prepared as described in section 6.1.1, could serve as a substrate for Suzuki, Heck, or Sonogashira couplings.
Suzuki Coupling: This reaction couples the aryl halide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.orgnih.gov This would allow for the formation of a new carbon-carbon bond at the site of halogenation, enabling the introduction of various aryl, alkyl, or vinyl groups. nih.govmdpi.com
Heck Reaction: The Heck reaction couples the aryl halide with an alkene, also catalyzed by palladium. This method is used to form substituted alkenes.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for the synthesis of aryl-substituted alkynes.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki | R-B(OH)₂ | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Biaryl or Alkyl/Vinyl-aryl |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl-substituted alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne |
Transformations at the Amine Nitrogen
The secondary amine nitrogen in this compound is a key reactive site, possessing a lone pair of electrons that imparts nucleophilicity and basicity.
Amide Formation
This compound, as a secondary amine, can readily undergo acylation to form amides. This is a fundamental transformation in organic synthesis. ncert.nic.in The reaction typically involves treating the amine with an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an ester. nih.govnih.gov Direct coupling with a carboxylic acid can also be achieved using a variety of coupling agents. rsc.orgresearchgate.net For example, reagents like zirconium tetrachloride (ZrCl₄) can mediate the direct condensation of carboxylic acids and amines to provide the corresponding amide products in good yields. rsc.org
This reaction is highly versatile, allowing for the introduction of a wide array of acyl groups onto the nitrogen atom, thereby modifying the electronic and steric properties of the molecule.
Quaternization Reactions
The nucleophilic nitrogen atom can react with alkylating agents to form a quaternary ammonium salt, a reaction known as quaternization. sciensage.infosemanticscholar.org Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates (e.g., dimethyl sulfate). google.com The reaction involves the attack of the amine's lone pair on the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond and resulting in a positively charged nitrogen atom. sciensage.info Kinetic studies on the reaction between N,N-dimethylaniline and benzyl chloride have shown that the rate is first-order with respect to both the amine and the alkylating agent. sciensage.infosemanticscholar.org The resulting quaternary ammonium salts have different physical and chemical properties compared to the parent amine, including increased water solubility. nih.gov
Formation of N-Oxides and Other Nitrogen-Containing Functional Groups
The oxidation of tertiary amines to their corresponding N-oxides is a fundamental transformation in organic chemistry. Typically, this is achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). For a structurally related compound, N,N-dimethylaniline, the formation of N,N-dimethylaniline N-oxide is a well-documented process. However, a specific search of the scientific literature yielded no studies detailing the synthesis, isolation, or characterization of the N-oxide of this compound. Similarly, no research was found describing the conversion of its tertiary amine group into other nitrogen-containing functionalities. Without experimental data, any discussion of reaction conditions, yields, or properties of the resulting products would be purely speculative.
Cyclization Reactions to Construct Fused Heterocyclic Systems
Intramolecular cyclization reactions of substituted anilines are a powerful strategy for building complex, fused heterocyclic systems that are often of medicinal or material interest. These reactions can be promoted by various catalysts and conditions, often targeting C-H activation or reactions involving existing functional groups. For instance, palladium-catalyzed reactions of N-vinylanilines are known to produce carbazoles and other fused systems.
Despite the potential for the this compound scaffold to undergo such transformations—for example, through cyclization involving the fluorobenzyl or dimethylaniline rings—no published reports of such reactions were identified. There is no available data on specific substrates, reaction pathways, or the structures of any resulting fused heterocyclic products originating from this particular starting material.
Chiral Derivatization and Asymmetric Synthesis Strategies
Asymmetric synthesis and chiral derivatization are crucial areas of chemical research, particularly for the development of pharmaceuticals. Strategies often involve the use of chiral catalysts, auxiliaries, or reagents to introduce stereocenters with high enantiomeric or diastereomeric purity. While asymmetric methods exist for the synthesis of various chiral amines and for reactions involving aniline (B41778) derivatives, there is no specific mention in the literature of this compound being used as a substrate, ligand, or catalyst in any asymmetric synthesis strategies. Research on the creation of chiral derivatives from this compound or its use to induce chirality in other molecules has not been reported.
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency in generating molecular complexity. Anilines are common components in many well-known MCRs, such as the Ugi and Mannich reactions. However, a review of the literature on MCRs did not find any examples where this compound was utilized as one of the starting components. Therefore, no data exists on its reactivity in such reactions or on the structure and properties of any potential MCR adducts.
Advanced Applications in Organic Synthesis and Material Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
N-(2-Fluorobenzyl)-2,3-dimethylaniline possesses reactive sites that could be exploited for the construction of more complex molecular architectures. The secondary amine linkage can be a handle for further functionalization, and the aromatic rings can undergo various substitution reactions. While direct examples of its use are scarce, its constituent parts, 2,3-dimethylaniline (B142581) and 2-fluorobenzyl groups, are found in various synthetic intermediates.
For instance, substituted anilines are fundamental building blocks for a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The N-benzyl group can also play a role in directing reactions or can be cleaved at a later synthetic stage. The fluorine atom on the benzyl (B1604629) ring can influence the electronic properties and metabolic stability of a target molecule, a common strategy in medicinal chemistry.
Utility as a Ligand in Organometallic and Coordination Chemistry
The nitrogen atom in this compound has a lone pair of electrons, making it a potential ligand for coordination with metal centers. The steric bulk provided by the 2,3-dimethylaniline and the 2-fluorobenzyl groups could influence the geometry and reactivity of the resulting metal complexes.
Design and Synthesis of this compound-based Ligands
While specific ligands based on this exact molecule are not widely reported, the general principles of ligand design suggest that it could be modified to create effective ligands. For example, ortho-lithiation of the aniline (B41778) or benzyl ring, followed by the introduction of a phosphine (B1218219) group, could yield P,N-type ligands. nih.gov These bidentate ligands are highly valued in catalysis for their ability to create a well-defined and often chiral coordination environment around a metal.
Applications in Transition Metal Catalysis (e.g., Cross-Coupling Reactions, Asymmetric Catalysis)
Ligands derived from substituted anilines have been successfully employed in various transition-metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often rely on sophisticated ligands to achieve high efficiency and selectivity. nih.govnih.gov Ligands based on the this compound scaffold could potentially be used to modulate the electronic and steric properties of the catalyst, thereby influencing the outcome of the reaction.
In the field of asymmetric catalysis, chiral ligands are essential for the enantioselective synthesis of molecules. While the parent molecule is achiral, it could be derivatized to incorporate chiral centers, leading to new ligands for asymmetric transformations.
Applications in Main Group Element Chemistry
The nitrogen atom in this compound can also interact with main group elements. For example, it could form adducts with Lewis acidic main group compounds, potentially influencing their reactivity. The study of such interactions is a growing area of chemistry, with applications in catalysis and materials science.
Use as a Reagent in Specific Organic Transformations
Beyond its role as a building block or ligand precursor, this compound could potentially be used as a reagent in specific organic transformations. For example, the secondary amine could act as a base or a nucleophile in certain reactions. The aniline ring is activated towards electrophilic substitution, and the N-benzyl group can be involved in rearrangements or cyclization reactions under specific conditions. However, specific examples of its use as a reagent are not readily found in the literature.
Potential in Supramolecular Chemistry and Molecular Recognition
The aromatic rings in this compound can participate in non-covalent interactions, such as π-π stacking and C-H···π interactions. nih.govnih.gov These interactions are fundamental to supramolecular chemistry, where molecules self-assemble into larger, ordered structures. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, further influencing the assembly process.
While the specific application of this compound in molecular recognition has not been detailed, the principles of host-guest chemistry suggest that its shape and electronic properties could be tailored for the selective binding of other molecules. For instance, incorporation into a larger macrocyclic structure could create a cavity capable of recognizing and binding specific guests.
Precursor in Polymer Chemistry (e.g., monomers for polyamines, polyamides)
There is no specific information available in the reviewed scientific literature to suggest that this compound has been utilized as a monomer for the synthesis of polyamines or polyamides. Research in the field of fluorinated polyamides often focuses on diamine monomers to achieve high-performance polymers with enhanced thermal stability, solubility, and optical transparency. However, studies explicitly mentioning the incorporation of this compound into polymer backbones are not found.
Exploration in Advanced Materials (e.g., organic semiconductors, functional dyes)
Similarly, a review of current research reveals a lack of specific studies on the exploration of this compound in the field of advanced materials. The development of organic semiconductors often involves the design and synthesis of novel π-conjugated systems, and while aniline derivatives have been explored as components in some semiconducting polymers, there is no direct research detailing the electronic or optical properties of materials derived from this compound. Furthermore, its application in the development of functional dyes is not documented in the available literature.
Future Research Directions and Unexplored Avenues for N 2 Fluorobenzyl 2,3 Dimethylaniline
Discovery of Novel Synthetic Pathways and Methodologies
The synthesis of N-substituted anilines is a cornerstone of organic chemistry, yet there is always room for improvement in terms of efficiency, selectivity, and environmental impact. Future research into the synthesis of N-(2-Fluorobenzyl)-2,3-dimethylaniline is likely to focus on moving beyond traditional methods.
One promising area is the development of catalytic C-N bond formation strategies . While classical methods might rely on stoichiometric reagents, future pathways could employ transition metal catalysts (e.g., palladium, copper, or nickel) to facilitate the coupling of 2,3-dimethylaniline (B142581) with a 2-fluorobenzyl precursor under milder conditions. Research could focus on developing novel ligands that enhance catalyst activity and selectivity, thereby reducing catalyst loading and minimizing metal contamination in the final product.
Furthermore, green chemistry approaches are becoming increasingly important. This could involve the use of more environmentally benign solvents, or even solvent-free conditions. rsc.org A particularly innovative approach would be the exploration of chemoenzymatic synthesis . acs.org This method could use enzymes, such as nitroreductases, to prepare the aniline (B41778) precursor in a highly selective and sustainable manner, potentially in aqueous media, thus reducing reliance on precious metals and harsh reagents. acs.org Another green strategy is the N-alkylation of amines with alcohols via a hydrogen auto-transfer reaction, which produces water as the only byproduct, making the process highly atom-economical. rsc.orgacs.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Novel Transition Metal Catalysis | Higher yields, lower temperatures, reduced byproducts | Ligand design, catalyst loading optimization, use of earth-abundant metals |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, use of renewable resources | Enzyme discovery and engineering, process optimization for continuous flow acs.org |
| Hydrogen Auto-Transfer Alkylation | Water as the sole byproduct, high atom economy | Development of robust and recyclable catalysts, broadening substrate scope rsc.org |
| Photoredox Catalysis | Use of visible light as a renewable energy source | Catalyst design, understanding reaction mechanisms for C-N bond formation |
Development of Unprecedented Chemical Reactions
Beyond just new ways to make this compound, future research could explore how this molecule can be used as a building block in entirely new types of chemical reactions. The unique combination of a sterically hindered aniline and a fluorinated benzyl (B1604629) group could lead to interesting reactivity.
One area of exploration could be the selective C-H functionalization of the molecule. The fluorine atom on the benzyl ring could direct metallation to specific positions, allowing for the introduction of new functional groups. epfl.ch Research into the direct cyclopalladation of fluorinated benzyl amines has shown that the fluorine substituent can influence the regioselectivity of C-H activation. nih.gov This could open up pathways to novel polycyclic aromatic compounds.
Another avenue is the investigation of the reactivity of the benzylic C-F bond . While typically strong, C-F bonds can be activated under specific catalytic conditions. researchgate.net Research could aim to develop methods for the selective cleavage and functionalization of the C-F bond in this compound, leading to a new class of derivatives. Furthermore, the development of novel catalytic systems for the cyanation of C-N bonds could provide a route to valuable α-aryl nitriles from benzylic amines. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For this compound, these technologies can be applied in several ways.
Reaction prediction algorithms can be used to explore a vast chemical space and identify the most promising synthetic routes that have not yet been attempted in the lab. jetir.org By training on large databases of known reactions, these models can predict the products of a given set of reactants and reagents with high accuracy. researchgate.netrjptonline.org This could significantly accelerate the discovery of more efficient synthetic pathways. rsc.org
Furthermore, ML models can be used for process optimization . By analyzing the relationships between reaction parameters (e.g., temperature, concentration, catalyst loading) and outcomes (e.g., yield, purity), machine learning algorithms can identify the optimal conditions for the synthesis of this compound, reducing the number of experiments needed. nih.gov
| AI/ML Application | Objective | Potential Impact |
| Retrosynthesis Planning | Identify novel and efficient synthetic routes from starting materials. | Reduction in R&D time and cost; discovery of non-intuitive pathways. |
| Reaction Outcome Prediction | Predict the major products and yields of unexplored reactions. | Prioritization of experiments; avoidance of unsuccessful synthetic attempts. rjptonline.org |
| Optimization of Reaction Conditions | Determine the ideal parameters for maximizing yield and minimizing impurities. | Improved process efficiency and product quality; faster scale-up. nih.gov |
Exploration of Emerging Analytical and Spectroscopic Techniques
As synthetic methods become more sophisticated, so too must the analytical techniques used to characterize the products. For a molecule like this compound, with its potential for isomeric impurities, advanced analytical methods are crucial.
Hyphenated techniques , which couple the separation power of chromatography with the identification capabilities of spectroscopy, will be at the forefront of this research. ijfmr.com For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for impurity profiling, allowing for the detection and identification of even trace-level byproducts. ajrconline.orgijsdr.org More advanced techniques like LC-NMR (Nuclear Magnetic Resonance) can provide detailed structural information on impurities without the need for isolation. ijfmr.com
The fluorine atom in the molecule also makes ¹⁹F NMR spectroscopy a particularly valuable tool. nih.gov Future research could use advanced NMR techniques, such as two-dimensional correlation spectroscopy, to gain deeper insights into the molecule's structure and its interactions with other molecules.
| Analytical Technique | Information Gained | Application in Research |
| LC-MS/MS | Molecular weight and fragmentation patterns of components in a mixture. | Rapid identification of impurities and degradation products. ijsdr.org |
| GC-MS | Analysis of volatile impurities and reaction byproducts. | Monitoring reaction progress and purity of starting materials. ajrconline.org |
| LC-NMR | Detailed structural elucidation of separated compounds. | Unambiguous identification of isomeric impurities. ijfmr.com |
| Advanced ¹⁹F NMR | Probing the electronic environment of the fluorine atom. | Studying intermolecular interactions and conformational changes. nih.gov |
Scalable and Sustainable Manufacturing Methodologies and Process Intensification
For any chemical compound to have a real-world impact, its synthesis must be scalable and sustainable. Future research on this compound will likely focus on developing manufacturing processes that are not only economically viable but also environmentally friendly.
Process intensification is a key concept in this area. It aims to develop chemical processes that are significantly more efficient and compact than traditional batch methods. gspchem.com This can involve the use of continuous flow reactors , such as microreactors, which offer better heat and mass transfer, improved safety, and more consistent product quality. For fine chemicals, continuous manufacturing can make sense even at smaller production scales, especially for reactions that are highly exothermic or involve hazardous intermediates. amarequip.com
The principles of sustainable chemistry will also be central to future manufacturing methodologies. This includes minimizing waste, using renewable feedstocks where possible, and designing processes that are energy-efficient. rsc.org For example, the use of biocatalysis in the production of aniline derivatives from renewable sources is an active area of research that could lead to more sustainable manufacturing routes. einpresswire.com
| Manufacturing Methodology | Key Principles | Benefits for this compound Production |
| Continuous Flow Synthesis | Smaller reactor volumes, precise control over reaction parameters. | Enhanced safety, improved yield and purity, easier scale-up. acs.org |
| Process Analytical Technology (PAT) | Real-time monitoring of critical process parameters. | Tighter process control, reduced batch-to-batch variability. |
| Biocatalytic Manufacturing | Use of enzymes or whole-cell catalysts. | Milder reaction conditions, reduced environmental impact, potential use of renewable feedstocks. einpresswire.com |
Q & A
Basic: What synthetic methodologies are reported for preparing N-(2-Fluorobenzyl)-2,3-dimethylaniline and its analogs?
Answer:
this compound can be synthesized via reductive amination or Schiff base formation. For example, analogous compounds like (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline are synthesized by condensing 2,3-dimethylaniline with substituted benzaldehydes under acidic conditions, followed by reduction using catalysts like palladium or platinum . Continuous-flow catalytic systems (e.g., immobilized metal catalysts) may enhance yield and selectivity for such reactions, as demonstrated in the synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline . Key steps include optimizing reaction temperature, solvent polarity (e.g., ethanol or DMF), and catalyst loading to minimize by-products.
Basic: How are crystallographic techniques applied to resolve the structure of fluorobenzyl-substituted dimethylaniline derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the structure of N-[(E)-4-fluorobenzylidene]-3,4-dimethylaniline was resolved using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations . Data collection involves cooling crystals to 100 K to reduce thermal motion, followed by structure validation with tools like PLATON to check for missed symmetry or disorder . Visualization software (ORTEP-3 or WinGX) aids in generating thermal ellipsoid plots for publication-ready figures .
Basic: How can chromatographic methods be optimized to detect 2,3-dimethylaniline impurities in related compounds?
Answer:
Reverse-phase HPLC with UV detection (e.g., 254 nm) is commonly used. A validated method involves:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Gradient of acetonitrile and 0.1% trifluoroacetic acid.
- Calibration: External standard curves of pure 2,3-dimethylaniline for quantification .
For enhanced sensitivity, capillary gas chromatography (GC-MS) with a DB-5MS column and electron ionization can detect impurities at ppm levels, leveraging retention indices and fragmentation patterns .
Advanced: What mechanistic insights govern the oxidative degradation of dimethylaniline derivatives under Fenton-like conditions?
Answer:
The Fenton process (Fe²⁺/H₂O₂) generates hydroxyl radicals (•OH) that attack electron-rich aromatic rings. For 2,6-dimethylaniline, degradation proceeds via:
Hydroxylation: Formation of 2,6-dimethylphenol.
Ring cleavage: Oxidation to maleic acid and short-chain carboxylic acids (e.g., formic acid).
Mineralization: Complete conversion to CO₂ and H₂O .
Mechanistic studies use LC-MS to identify intermediates and kinetic modeling (pseudo-first-order rate constants) to assess pH and Fe²⁺ dosage effects.
Advanced: How do computational methods predict photophysical properties of N-(fluorobenzyl)-dimethylaniline derivatives?
Answer:
Time-dependent density functional theory (TD-DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) calculates absorption spectra. For example, (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline exhibits a maximum absorption at ~400 nm due to π→π* transitions in the conjugated Schiff base moiety . Solvent effects (polarizable continuum models) refine predictions of Stokes shifts.
Advanced: What role do diffusion coefficients play in understanding the behavior of dimethylaniline derivatives in supercritical fluids?
Answer:
In supercritical CO₂/ethanol mixtures, diffusion coefficients (D₁₂) of 2,3-dimethylaniline correlate with solvent density and viscosity. Measurements via Taylor dispersion or chromatographic peak broadening reveal:
- Temperature dependence: D₁₂ increases with temperature due to reduced solvent viscosity.
- Pressure effects: Higher CO₂ pressure decreases D₁₂ by increasing solvent density.
These data inform solvent selection for extraction or reaction engineering .
Advanced: How can mass spectrometry distinguish positional isomers of dimethylaniline derivatives?
Answer:
Electron ionization (EI)-MS fragments ions via C–H or C–C bond cleavage. For example:
- 2,3-Dimethylaniline: Dominant fragments at m/z 106 (loss of CH₃) and m/z 91 (tropylium ion).
- 2,5-Dimethylaniline: Higher abundance of m/z 120 due to methyl group proximity.
Critical energies (E⁰) for fragmentation pathways are calculated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory to validate experimental spectra .
Advanced: How are catalytic systems designed for continuous synthesis of N-alkyl-dimethylaniline derivatives?
Answer:
Fixed-bed reactors with heterogeneous catalysts (e.g., Ni/Al₂O₃ or Pd/C) enable continuous production. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
